N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of substituents: The 3-chlorophenyl, 4-methylphenyl, and trifluoromethyl groups can be introduced through various substitution reactions.
Carboxamide formation:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamide
- N-(3-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Uniqueness
N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C21H14ClF3N4O |
---|---|
Molecular Weight |
430.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C21H14ClF3N4O/c1-12-5-7-13(8-6-12)17-10-18(21(23,24)25)29-19(28-17)16(11-26-29)20(30)27-15-4-2-3-14(22)9-15/h2-11H,1H3,(H,27,30) |
InChI Key |
MDBONTGFOOWBCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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